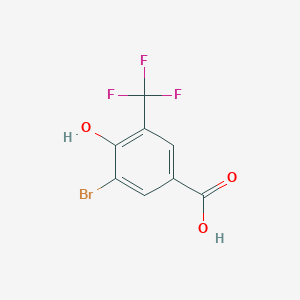
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-5-(trifluoromethyl)benzoic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: 3-Bromo-4-oxo-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzyl alcohol.
Applications De Recherche Scientifique
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Hydroxy-5-(trifluoromethyl)benzoic acid:
3-Bromo-5-(trifluoromethyl)benzoic acid: Lacks the hydroxyl group, altering its oxidation and reduction reactions.
Uniqueness
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, hydroxyl, and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H4BrF3O3 |
|---|---|
Poids moléculaire |
285.01 g/mol |
Nom IUPAC |
3-bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4BrF3O3/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2,13H,(H,14,15) |
Clé InChI |
UXQXTXJCABYXBN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


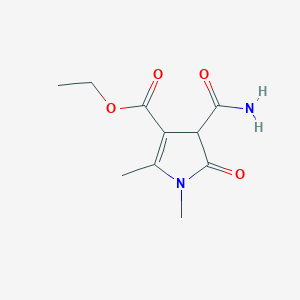
![Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
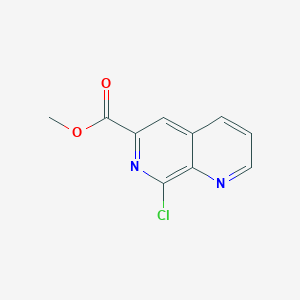

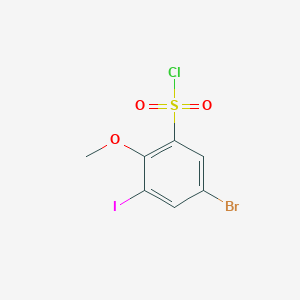
![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
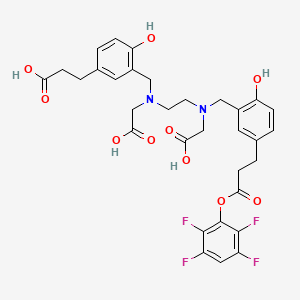




![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
